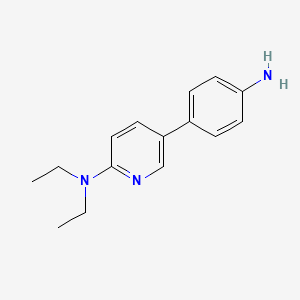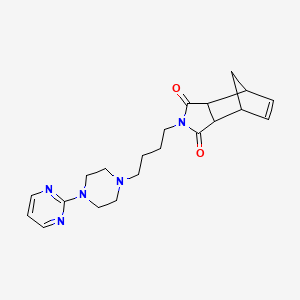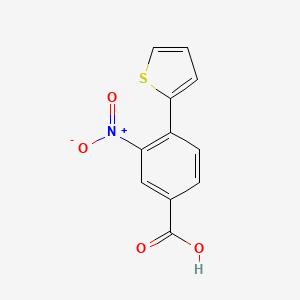
6-Methylaminopurine arabinoside
Vue d'ensemble
Description
6-Methylaminopurine arabinoside is a nucleoside analogue known for its antiviral properties. It is particularly effective against herpes simplex virus and varicella-zoster virus by inhibiting viral DNA synthesis and replication. The compound has a molecular formula of C11H15N5O4 and a molecular weight of 281.27 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Methylaminopurine arabinoside can be synthesized through microbial synthesis using Escherichia coli BL21, which converts pyrimidine nucleosides to purine nucleosides with high yield . Another method involves the enzymatic synthesis of purine D-arabinonucleosides using nucleoside phosphorylases .
Industrial Production Methods: Industrial production methods for this compound typically involve microbial synthesis due to its efficiency and high yield. The process involves the use of specific strains of bacteria that can convert precursor molecules into the desired nucleoside analogue .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methylaminopurine arabinoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Applications De Recherche Scientifique
6-Methylaminopurine arabinoside has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogues.
Biology: The compound is used in studies involving DNA synthesis and replication.
Medicine: It is used as an antiviral agent to treat infections caused by herpes simplex virus and varicella-zoster virus.
Industry: The compound is used in the production of antiviral drugs and other pharmaceutical products.
Mécanisme D'action
6-Methylaminopurine arabinoside exerts its effects by inhibiting viral DNA synthesis and replication. The compound is incorporated into the viral DNA, causing chain termination and preventing further DNA synthesis . This mechanism is similar to that of other nucleoside analogues, which target viral DNA polymerase and inhibit its activity .
Comparaison Avec Des Composés Similaires
6-Dimethylaminopurine arabinoside: This compound is similar in structure and function to 6-Methylaminopurine arabinoside and also exhibits antiviral activity.
Cytosine arabinoside: Another nucleoside analogue with similar antiviral properties but different molecular targets and pathways.
Uniqueness: this compound is unique in its high specificity for herpes simplex virus and varicella-zoster virus, making it a potent antiviral agent with minimal cytotoxicity to uninfected cells .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAYFKKCNSOZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859685 | |
| Record name | N-Methyl-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60209-41-8, 65494-95-3, 1867-73-8 | |
| Record name | NSC409168 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC97113 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N6-Methyladenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















